Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt
Description
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms
The azido group in Nα-Z-Nε-azido-L-lysine cyclohexylammonium salt participates in CuAAC, a reaction that forms stable 1,4-disubstituted 1,2,3-triazole linkages between azides and terminal alkynes. This process requires Cu(I) catalysts, often stabilized by ligands like tris-hydroxypropyltriazolylamine (THPTA), to accelerate the cycloaddition while minimizing copper-induced biomolecule damage. Recent studies demonstrate that the incorporation of copper-chelating motifs, such as picolyl groups adjacent to the azide, enhances reaction kinetics. For instance, genetically encoded picolyl azide-lysine derivatives exhibit 7.5-fold higher CuAAC efficiency compared to linear azido analogs under physiological conditions.
Table 1: Comparative CuAAC Reactivity of Azido-Lysine Derivatives
| Derivative | Reaction Efficiency (AF647/GFP Ratio) | Copper Concentration (µM) |
|---|---|---|
| Picolyl Azide-Lysine | 7.5 | 100 |
| ε-Azido-L-Lysine | 1.0 | 100 |
| p-Azidophenylalanine | 2.3 | 100 |
The cyclohexylammonium counterion in Nα-Z-Nε-azido-L-lysine improves aqueous solubility, enabling CuAAC reactions in buffer systems with as little as 10 µM Cu(I). This property is critical for conjugating sensitive proteins like antibodies, where copper toxicity must be mitigated.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-6-azido-2-(phenylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4/c15-18-16-9-5-4-8-12(13(19)20)17-14(21)22-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,17,21)(H,19,20)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMXKWFQJBIFPU-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate.
Introduction of the Azido Group: The protected amino acid is then subjected to nucleophilic substitution with sodium azide (NaN₃) to introduce the azido group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group undergoes a copper-catalyzed 1,3-dipolar cycloaddition with terminal alkynes to form stable 1,4-disubstituted 1,2,3-triazoles .
Reaction Mechanism
-
Step 1: Cu(I) coordinates to the alkyne, forming a copper acetylide intermediate.
-
Step 2: Azide reacts with the copper acetylide, leading to a six-membered transition state.
Key Reaction Parameters
Applications:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This metal-free reaction utilizes strained cyclooctynes (e.g., dibenzocyclooctyne, DBCO) to form 1,5-disubstituted triazoles .
Reaction Kinetics
| Strained Alkyne | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) |
|---|---|
| DBCO | 0.1–1.0 |
| BCN | 0.3–1.5 |
| DACN | 2.5–3.2 |
Advantages:
Staudinger Ligation
The azide reacts with triarylphosphines to form stable amide bonds via an intermediate aza-ylide .
Reaction Scheme:
Efficiency Metrics
| Phosphine Derivative | Yield (%) | Reaction Time (h) |
|---|---|---|
| Methyltetrazine-Ph | 85 | 2 |
| PEGylated-Ph | 78 | 4 |
Applications:
Photocrosslinking Reactions
The azide group enables UV-induced crosslinking with alkyne-functionalized probes for protein interaction studies.
Case Study: GPCR Mapping
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Substrate: Nα-Z-Nε-azido-L-lysine-modified β₂-adrenergic receptor.
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Probe: Alkyne-biotin.
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Conditions: 365 nm UV light, 5 min.
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Outcome: Successful identification of ligand-binding domains via streptavidin pull-down .
Comparative Analysis of Reaction Platforms
| Reaction Type | Rate (M⁻¹s⁻¹) | Biocompatibility | Metal Dependency |
|---|---|---|---|
| CuAAC | 10–100 | Moderate | Yes |
| SPAAC | 0.1–3.2 | High | No |
| Staudinger | 0.01–0.1 | High | No |
Stability and Selectivity Considerations
-
pH Stability: Reactivity preserved between pH 5–8.
-
Orthogonality: No interference with native amino acids (e.g., cysteine or lysine) .
-
Thermodynamic Driving Force: ΔG ≈ −20 kcal/mol for CuAAC, ensuring rapid completion .
This compound’s versatility in click chemistry platforms makes it indispensable in proteomics, drug discovery, and biomaterials engineering. Experimental parameters should be optimized based on the specific application to balance reaction speed, yield, and biocompatibility.
Scientific Research Applications
Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Utilized in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt depends on its specific application. In biological systems, the azido group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules. The benzyloxycarbonyl group serves as a protecting group, preventing unwanted reactions during synthesis and can be removed under specific conditions to reveal the active amino group.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group Variations
Nα-Boc-Nε-Z-L-Lysine Dicyclohexylammonium Salt (CAS: 16948-04-2)
- Protecting Groups: Boc (tert-butoxycarbonyl) at α-amino, Z at ε-amino.
- Applications : Primarily used in solid-phase peptide synthesis (SPPS) where selective Boc deprotection is required.
- Key Differences : Lacks the azido group, limiting its utility in click chemistry. The dicyclohexylammonium (DCHA) salt increases molecular weight (561.75 g/mol) compared to the cyclohexylammonium salt in the target compound .
Nα,Nε-Di-Boc-L-Lysine Dicyclohexylammonium Salt (CAS: 15098-69-8)
- Protecting Groups: Boc at both α- and ε-amino positions.
- Applications : Ideal for orthogonal protection strategies in peptide synthesis.
- Key Differences : Absence of Z or azido groups reduces versatility in sequential deprotection or conjugation reactions. Molecular weight: 527.75 g/mol .
Nα-Boc-Nε-Isopropyl-Nε-Z-L-Lysine Dicyclohexylammonium Salt (CAS: 125323-99-1)
Azido-Containing Analogs
(S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt (CAS: 40224-47-3)
Complex Protecting Group Derivatives
Nα-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nε-Allyloxycarbonyl-L-Lysine Dicyclohexylammonium Salt (CAS: 264230-73-1)
- Protecting Groups: Photolabile dioxocyclohexylidene at α-amino, allyloxycarbonyl (Alloc) at ε-amino.
- Applications : Photocleavable protection for light-triggered deprotection.
- Key Differences : The Alloc group enables Pd-mediated deprotection, contrasting with the azido group’s click reactivity. Molecular weight: 575.78 g/mol .
Comparative Data Table
| Compound Name | CAS Number | Protecting Groups (α/ε) | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Nα-Z-Nε-Azido-L-Lysine Cyclohexylammonium Salt | 901300-81-0 | Z / Azido | ~450 (estimated) | Click chemistry, SPPS |
| Nα-Boc-Nε-Z-L-Lysine Dicyclohexylammonium Salt | 16948-04-2 | Boc / Z | 561.75 | SPPS, orthogonal deprotection |
| Nα,Nε-Di-Boc-L-Lysine Dicyclohexylammonium Salt | 15098-69-8 | Boc / Boc | 527.75 | Orthogonal protection |
| Nα-Boc-Nε-Isopropyl-Nε-Z-L-Lysine Dicyclohexylammonium Salt | 125323-99-1 | Boc / Z + Isopropyl | 603.8 | Hydrophobic modifications |
| (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt | 40224-47-3 | Azido (on valine) | ~350 (estimated) | Bioconjugation |
Key Research Findings
- Reactivity : The azido group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry .
- Solubility : Cyclohexylammonium salts generally exhibit better solubility in organic solvents than DCHA salts, aiding in purification .
- Stability : Boc and Z groups are stable under basic and acidic conditions, respectively, whereas azido groups require protection from light and reducing agents .
Biological Activity
Nalpha-z-nepsilon-azido-l-lysine cyclohexylammonium salt is a compound of significant interest in biochemical research, particularly due to its unique azido functional group, which allows for bioorthogonal reactions. This article explores its biological activity, focusing on its mechanisms, applications in drug delivery, and relevant case studies.
Chemical Structure and Properties
This compound is an azido derivative of lysine, a standard amino acid. The presence of the azido group (-N₃) enhances its reactivity, making it suitable for various bioconjugation techniques. The cyclohexylammonium salt form improves its solubility and stability in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₃₃N₅O₄ |
| Molecular Weight | 357.48 g/mol |
| Solubility | Soluble in methanol |
| pH (1% solution) | Neutral (approximately 7) |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Bioorthogonal Chemistry : The azido group allows for selective reactions with alkyne-containing molecules under mild conditions, facilitating the labeling and tracking of biomolecules in living systems.
- Protein Modification : The compound can be used to modify proteins through click chemistry, enhancing their functionalities and stability.
- Drug Delivery Systems : Its properties make it a potential candidate for drug delivery applications, where it can be conjugated to therapeutic agents to improve targeting and reduce side effects.
Case Study 1: Click Chemistry Applications
A study demonstrated the use of Nalpha-z-nepsilon-azido-l-lysine in click chemistry to label proteins in live cells. The azide was reacted with an alkyne-tagged fluorescent dye, allowing researchers to visualize protein localization in real-time. This method showcased the compound's utility in studying dynamic biological processes and protein interactions within cellular environments.
Case Study 2: Drug Delivery Enhancement
In another investigation, researchers explored the incorporation of Nalpha-z-nepsilon-azido-l-lysine into polymeric nanoparticles for targeted drug delivery. The azido group facilitated the conjugation of anticancer drugs, improving their efficacy while minimizing systemic toxicity. The study reported a significant increase in drug accumulation at tumor sites compared to conventional delivery methods.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of Nalpha-z-nepsilon-azido-l-lysine:
- Cell Viability : Experiments indicated that concentrations below 100 µM did not significantly affect cell viability in various cell lines, suggesting a favorable safety profile for potential therapeutic applications.
- Tissue Penetration : Studies showed that compounds modified with Nalpha-z-nepsilon-azido-l-lysine exhibited enhanced tissue penetration capabilities, which is critical for effective drug delivery.
- Immunogenicity : The cyclohexylammonium salt form demonstrated reduced immunogenicity compared to other amine salts, making it more suitable for therapeutic use.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Nalpha-Z-Nepsilon-azido-L-lysine cyclohexylammonium salt with high purity?
- Methodological Answer : Synthesis involves sequential protection/deprotection steps. The Z-group (benzyloxycarbonyl) at the Nalpha position protects the α-amine during azide introduction at the Nepsilon position. After azidation, the cyclohexylammonium counterion is introduced via ion-exchange chromatography to improve crystallinity. Purification via reverse-phase HPLC or recrystallization ensures >95% purity, validated by LC-MS and H NMR .
Q. Why is the cyclohexylammonium counterion preferred for this compound in crystallographic studies?
- Methodological Answer : Cyclohexylammonium salts enhance crystallinity by forming stable ionic interactions with carboxylate groups, reducing hygroscopicity, and improving solubility in organic solvents. This facilitates X-ray diffraction studies using programs like SHELXL for small-molecule refinement .
Q. What storage conditions are optimal for maintaining the compound’s stability?
- Methodological Answer : Store at -20°C in a desiccated environment to prevent hydrolysis of the azide group and degradation. Avoid exposure to light or humidity, as these can trigger unintended reactions (e.g., Staudinger reactions) .
Advanced Research Questions
Q. How can competing side reactions during azide group introduction be minimized?
- Methodological Answer : Use controlled stoichiometry of sodium azide and copper(I) catalysts under inert atmospheres. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ IR spectroscopy to detect residual amines. Quench excess reagents with scavenger resins (e.g., QuadraSil® MP) .
Q. What analytical strategies resolve discrepancies in azide reactivity across experimental setups?
- Methodological Answer : Compare kinetic data (e.g., rate constants for click reactions) using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) . Validate azide integrity via C NMR or Raman spectroscopy, which distinguishes azide stretches (~2100 cm) from noise .
Q. How can this compound enable site-specific protein labeling in live-cell systems?
- Methodological Answer : Incorporate the azido-lysine derivative via genetic codon expansion (e.g., pyrrolysyl-tRNA synthetase). Perform copper-free click chemistry with dibenzocyclooctyne (DBCO)-conjugated probes to avoid cytotoxicity. Confirm labeling efficiency via flow cytometry or fluorescence microscopy .
Q. What experimental controls are critical when studying azide stability under varying pH conditions?
- Methodological Answer : Include negative controls (e.g., non-azidated lysine derivatives) and monitor pH-dependent azide decomposition via UV-Vis spectroscopy (loss of azide absorbance at ~270 nm). Use buffered solutions (pH 4–8) to mimic physiological ranges and assess stability over 24–72 hours .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on azide group stability in cyclohexylammonium salts?
- Methodological Answer : Replicate studies under standardized conditions (temperature, humidity, solvent systems). Use differential scanning calorimetry (DSC) to detect phase transitions and thermogravimetric analysis (TGA) to quantify decomposition. Cross-validate with accelerated stability studies (40°C/75% RH for 1–3 months) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
